Cholesteryl hemisuccinate tris salt

描述

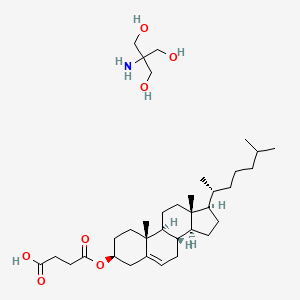

Cholesteryl hemisuccinate tris salt (CHS) is an acidic cholesteryl ester with a molecular weight of 607.86 (C31H50O4 · C4H11NO3) . It functions as a membrane stabilizer in liposomal formulations and exhibits dual hepatoprotective and antitumor activities . CHS protects against hepatotoxins such as acetaminophen (AAP), carbon tetrachloride (CCl4), and galactosamine by inhibiting apoptosis and oxidative stress . In oncology, CHS enhances the efficacy of chemotherapeutics like cisplatin and selectively inhibits leukemia cell proliferation without harming normal bone marrow cells . Its biochemical applications include stabilizing membrane proteins (e.g., TRPV channels, nicotinic acetylcholine receptors) during purification, where it improves thermal stability and crystallization .

准备方法

Synthetic Routes and Reaction Conditions

Cholesteryl hemisuccinate tris salt is synthesized by reacting cholesteryl hemisuccinate with tris(hydroxymethyl)aminomethane (Tris). The reaction typically involves dissolving cholesteryl hemisuccinate in a suitable solvent, such as methanol, and then adding Tris under controlled conditions to form the tris salt . The resulting product is purified and dried to obtain this compound in powder form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions

Cholesteryl hemisuccinate tris salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cholesteryl derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Key Applications

-

Membrane Stabilization

- Cholesteryl hemisuccinate tris salt is widely used as a stabilizer for lipid membranes. It enhances the structural integrity of liposomes and other membrane systems, making it crucial in studies involving membrane proteins and their interactions .

- Case Study : In research involving G protein-coupled receptors (GPCRs), cholesteryl hemisuccinate was shown to stabilize the receptor's conformation, facilitating more accurate structural studies through techniques such as cryo-electron microscopy .

-

Drug Delivery Systems

- This compound plays a vital role in the formulation of drug delivery systems, particularly those aimed at enhancing the bioavailability of poorly soluble drugs. It can be incorporated into self-microemulsifying drug delivery systems to improve drug solubility and absorption .

- Data Table: Drug Delivery System Applications

Application Type Description Self-Microemulsifying Enhances solubility of hydrophobic drugs Liposomal Formulations Used in creating stable liposomes for drug delivery Folate-Modified Systems Targets specific cells for improved uptake

-

Hepatoprotection

- This compound has demonstrated protective effects against hepatotoxic agents such as acetaminophen and carbon tetrachloride. Studies indicate that pre-treatment with this compound significantly reduces liver damage in rodent models .

- Case Study : In an experiment involving rats, administration of cholesteryl hemisuccinate prior to exposure to hepatotoxic substances resulted in notable protection against liver injury, suggesting its potential use in therapeutic strategies for liver protection .

-

Protein Solubilization

- The compound is utilized to solubilize membrane proteins, facilitating their study in biochemical assays. It aids in preparing buffers for immunoprecipitation and other protein interaction assays .

- Data Table: Protein Solubilization Applications

Application Type Specific Use Immunoprecipitation Buffer preparation for receptor studies Erythrocyte Ghosts Solubilization for chemokine receptor assays Glucan Synthase Assay Preparation of solubilization buffers

-

Thermal Stabilization

- Research has shown that cholesteryl hemisuccinate can enhance the thermal stability of proteins by promoting the formation of bicelle-like structures when mixed with detergents. This property is particularly useful in maintaining protein functionality during purification processes .

- Case Study : A study demonstrated that varying ratios of cholesteryl hemisuccinate to detergent significantly increased the thermal transition temperatures of membrane proteins, indicating enhanced stability .

作用机制

Cholesteryl hemisuccinate tris salt exerts its effects by stabilizing large unilamellar vesicles, which serve as delivery agents for various substances. The compound interacts with lipid bilayers, enhancing the stability and integrity of vesicles. This property makes it useful in drug delivery systems, where it helps encapsulate and transport therapeutic agents to target sites . Additionally, this compound exhibits antiproliferative activity, making it a potential antitumor agent .

相似化合物的比较

Structural Analogs

Gamma-Cholesteryloxybutyric Acid Tris Salt (CSE)

CSE is a non-hydrolyzable ether analog of CHS. Both compounds share a cholesterol backbone but differ in their linkage: CHS has an ester bond, while CSE has an ether bond (Table 1). Despite this difference, both CHS and CSE demonstrate cytoprotective effects against acetaminophen, adriamycin, and CCl4 toxicity in rodent models . Notably, their antitumor activity depends on the intact molecular structure rather than hydrolysis products (cholesterol or succinate) .

Alpha-Tocopheryl Succinate (TS)

TS, a vitamin E derivative, shares a succinate group with CHS but replaces cholesterol with alpha-tocopherol (Table 1). Both compounds inhibit murine leukemia cell growth (C1498 and L1210) and synergize with doxorubicin to enhance tumor cell kill . TS and CHS also protect normal bone marrow cells from chemotherapy-induced toxicity, highlighting their selective cytotoxicity . Unlike CHS, TS leverages the antioxidant properties of tocopherol, suggesting divergent mechanisms in membrane stabilization and redox modulation.

Table 1: Structural and Functional Comparison of CHS with Analogs

*Estimated based on structural similarity to CHS.

Functional Analogs

Cholesterol (CHL)

CHL, the parent compound of CHS, shares membrane-stabilizing properties but lacks the succinate moiety. In TRPV1 studies, CHS mimics CHL’s role in maintaining protein stability, but endogenous CHL can replace CHS in binding assays .

Antitumor Mechanisms

- Selective Cytotoxicity: CHS and TS inhibit leukemia cell proliferation (IC50 ~100 μM) while stimulating normal bone marrow cell growth .

- Synergy with Chemotherapy : Pretreatment with CHS enhances doxorubicin-induced tumor cell apoptosis by 40–60% .

- Ether Analog Efficacy: Non-hydrolyzable CSE and tocopheryloxybutyric acid retain antitumor activity, confirming the sufficiency of intact molecules .

Biochemical Stabilization

- TRPV Channels : CHS increases TRPV2 stability to 8–10 mg/mL, enabling crystallization .

- Nicotinic Acetylcholine Receptors (nAChR) : CHS maintains nAChR structural integrity in detergent complexes, critical for functional studies .

Table 2: Key Research Findings

生物活性

Cholesteryl hemisuccinate tris salt (CHS) is a derivative of cholesterol that has garnered attention in various biological applications due to its unique properties. This article explores the biological activity of CHS, focusing on its cytoprotective effects, membrane stabilization capabilities, and potential therapeutic applications.

- Empirical Formula : CHO · CHNO

- Molecular Weight : 607.86 g/mol

- CAS Number : 102601-49-0

- Form : Powder, soluble in methanol at 10 mg/ml

Cholesteryl hemisuccinate acts primarily as an ionic detergent , which stabilizes membranes and enhances the solubility of proteins and lipids. Its mechanism of action includes:

- Membrane Stabilization : CHS increases membrane rigidity and decreases fluidity, which can enhance the stability of liposomes used for drug delivery .

- Cytoprotection : Research indicates that CHS protects cells from various toxic insults, including those induced by carbon tetrachloride (CCl), acetaminophen, and adriamycin. This protective effect is attributed to its ability to intervene in critical cellular events leading to cell death .

Cytoprotective Effects

A significant body of research has demonstrated the cytoprotective properties of CHS:

- Study Findings : In a study involving rats and mice, a single dose of CHS (100 mg/kg, intraperitoneally) administered 24 hours prior to exposure resulted in significant protection against hepatotoxicity caused by CCl, chloroform, and galactosamine. The protective mechanism appears independent of inhibiting the bioactivation of toxic intermediates .

Antiproliferative Activity

Cholesteryl hemisuccinate also exhibits antiproliferative effects , making it a candidate for cancer therapy:

- Potential Applications : The compound has been suggested for use in formulations aimed at delivering anticancer drugs effectively due to its ability to stabilize liposomes that encapsulate these drugs .

Applications in Drug Delivery

CHS is utilized in various pharmaceutical formulations due to its membrane-stabilizing properties:

- Liposome Formation : It is commonly used to prepare liposomes that can encapsulate both hydrophilic and hydrophobic drugs. These liposomes serve as effective carriers for drug delivery systems, enhancing the bioavailability and therapeutic efficacy of encapsulated compounds .

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Stabilizes liposomes for anticancer drug delivery |

| Immunoprecipitation | Used as a buffer component for immobilizing receptors |

| Antifungal Compositions | Enhances the efficacy of antifungal agents when encapsulated in liposomes |

Case Studies

- Hepatotoxicity Protection :

- Anticancer Drug Delivery :

常见问题

Basic Research Questions

Q. How should researchers prepare a stable solution of Cholesteryl Hemisuccinate Tris Salt for experimental use?

- Methodological Answer : Dissolve this compound in methanol at a concentration of 1 mg/mL to generate a clear, colorless solution. Vortex thoroughly and filter through a 0.22 µm membrane to remove particulates. Verify solubility using dynamic light scattering (DLS) if liposomal incorporation is intended. Avoid aqueous buffers unless combined with stabilizing detergents (e.g., DDM or LMNG) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, aliquot into single-use vials to minimize freeze-thaw cycles. Long-term storage in methanol is stable at -20°C for up to 6 months; avoid temperatures below -80°C unless in cryoprotective solvents .

Q. How is this compound utilized as a membrane stabilizer in liposomal drug delivery systems?

- Methodological Answer : Incorporate the compound into dipalmitoylphosphatidylcholine (DPPC) liposomes at a molar ratio of 1:5 (this compound:DPPC). Use the thin-film hydration method with Chaikosaponin-d to enhance rigidity. Characterize vesicle stability using transmission electron microscopy (TEM) and monitor drug encapsulation efficiency via HPLC .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the dual role of this compound in apoptosis modulation?

- Methodological Answer : Compare hepatocytes (e.g., HepG2) and cancer cells (e.g., MCF-7) treated with the compound. Use TUNEL assays to detect apoptosis and necrosis, and measure caspase-3/7 activity via fluorometric assays. For mechanistic insights, perform RNA-seq to identify pathways like Bcl-2/Bax balance or mitochondrial membrane potential changes .

Q. What experimental strategies resolve contradictions in its reported enhancement of cisplatin efficacy versus standalone antitumor activity?

- Methodological Answer : Conduct dose-response studies in xenograft models (e.g., murine melanoma) with varying liposomal formulations (with/without cisplatin). Use pharmacokinetic profiling to assess tumor accumulation via radiolabeled this compound. Validate synergy using Chou-Talalay combination index analysis .

Q. What detergent combinations optimize solubilization of GPCRs while preserving functional activity?

- Methodological Answer : Combine this compound (0.1% w/v) with DDM (0.02%) and CHAPS (0.5%) in purification buffers. Assess protein stability via size-exclusion chromatography (SEC) and ligand-binding activity using surface plasmon resonance (SPR). For crystallization, add POPC/POPE/POPG lipids (3:1:1 ratio) .

Q. Which biophysical methods characterize its effects on lipid bilayer properties?

- Methodological Answer : Employ molecular dynamics (MD) simulations to model interactions with phospholipid bilayers. Experimentally, use differential scanning calorimetry (DSC) to measure phase transition temperatures and solid-state NMR to assess cholesterol domain formation. Compare bilayer rigidity via atomic force microscopy (AFM) .

Q. How to validate its hepatoprotective effects against acetaminophen (AAP)-induced toxicity in preclinical models?

- Methodological Answer : Administer this compound (10 mg/kg) to rodents 1 hour before AAP overdose. Monitor serum ALT/AST levels at 24-hour intervals. Perform liver histopathology (H&E staining) to quantify necrosis and apoptosis. Confirm mechanism using CYP2E1 activity assays and glutathione depletion measurements .

Q. Key Notes for Experimental Design

- Contradiction Analysis : Address conflicting reports on apoptosis by contextualizing cell type-specific responses (e.g., tumor vs. normal cells) and concentration-dependent effects.

- Quality Control : Validate compound purity (>98% via TLC) and exclude endotoxin contamination (LAL assay) for in vivo studies .

- Ethical Compliance : Adhere to institutional guidelines for animal studies, particularly for hepatotoxicity and anticancer efficacy protocols.

属性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDYONDUXRBLLR-XTCKSVDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10741679 | |

| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102601-49-0 | |

| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。